Cas no 859296-68-7 (3-chloro-6-(prop-2-en-1-yloxy)pyridazine)

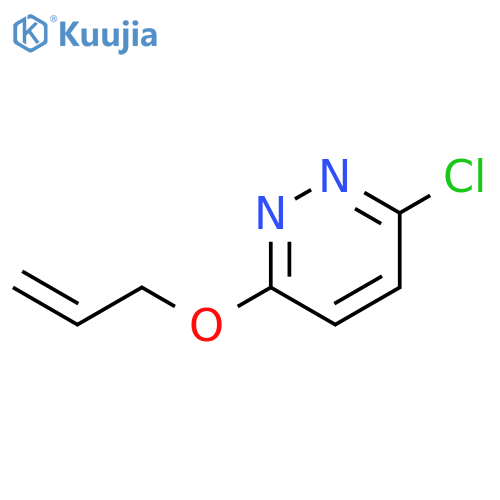

859296-68-7 structure

商品名:3-chloro-6-(prop-2-en-1-yloxy)pyridazine

3-chloro-6-(prop-2-en-1-yloxy)pyridazine 化学的及び物理的性質

名前と識別子

-

- Pyridazine, 3-chloro-6-(2-propen-1-yloxy)-

- 3-chloro-6-(prop-2-en-1-yloxy)pyridazine

- AKOS005200159

- EN300-1262411

- 859296-68-7

-

- インチ: 1S/C7H7ClN2O/c1-2-5-11-7-4-3-6(8)9-10-7/h2-4H,1,5H2

- InChIKey: DZCNOGWGVRNPLX-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NN=C(OCC=C)C=C1

計算された属性

- せいみつぶんしりょう: 170.0246905g/mol

- どういたいしつりょう: 170.0246905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

3-chloro-6-(prop-2-en-1-yloxy)pyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1262411-0.1g |

3-chloro-6-(prop-2-en-1-yloxy)pyridazine |

859296-68-7 | 95% | 0.1g |

$202.0 | 2023-05-24 | |

| Enamine | EN300-1262411-0.05g |

3-chloro-6-(prop-2-en-1-yloxy)pyridazine |

859296-68-7 | 95% | 0.05g |

$135.0 | 2023-05-24 | |

| Aaron | AR01ZYYN-2.5g |

Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- |

859296-68-7 | 95% | 2.5g |

$1678.00 | 2023-12-15 | |

| Enamine | EN300-1262411-2500mg |

3-chloro-6-(prop-2-en-1-yloxy)pyridazine |

859296-68-7 | 95.0% | 2500mg |

$1202.0 | 2023-10-02 | |

| Enamine | EN300-1262411-10000mg |

3-chloro-6-(prop-2-en-1-yloxy)pyridazine |

859296-68-7 | 95.0% | 10000mg |

$2638.0 | 2023-10-02 | |

| Aaron | AR01ZYYN-500mg |

Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- |

859296-68-7 | 95% | 500mg |

$685.00 | 2025-02-14 | |

| Aaron | AR01ZYYN-10g |

Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- |

859296-68-7 | 95% | 10g |

$3653.00 | 2023-12-15 | |

| Aaron | AR01ZYYN-250mg |

Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- |

859296-68-7 | 95% | 250mg |

$423.00 | 2025-02-14 | |

| Enamine | EN300-1262411-0.25g |

3-chloro-6-(prop-2-en-1-yloxy)pyridazine |

859296-68-7 | 95% | 0.25g |

$289.0 | 2023-05-24 | |

| Enamine | EN300-1262411-1.0g |

3-chloro-6-(prop-2-en-1-yloxy)pyridazine |

859296-68-7 | 95% | 1g |

$614.0 | 2023-05-24 |

3-chloro-6-(prop-2-en-1-yloxy)pyridazine 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

859296-68-7 (3-chloro-6-(prop-2-en-1-yloxy)pyridazine) 関連製品

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬